molecular formula C18H16O4 B042269 (1R,2S,3R,4S)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol CAS No. 127592-29-4

(1R,2S,3R,4S)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol

Cat. No. B042269
M. Wt: 296.3 g/mol
InChI Key: ZCFVVVKVNJPHDJ-VSZNYVQBSA-N
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Description

Synthesis Analysis

The synthesis of similar stereoisomeric long-chain 1,2,3,4-tetrols has been described, utilizing Wittig reactions of protected pentodialdo-1,4-furanoses with alkyl triphenylphosphoranes, followed by catalytic hydrogenation, hydrolysis, and reduction to yield tetrols that form liquid crystals upon heating (Kjer, D. Kjer, & T. Skrydstrup, 1986). This method, based on "chiral templates," could potentially be adapted for synthesizing the specific tetrol .

Molecular Structure AnalysisComputational and X-ray crystallographic analyses have been used to determine the molecular structures of compounds with similar backbone structures. For instance, TETROL and its inclusion complexes have been analyzed, revealing a relatively rigid anti-conformation stabilized through hydrogen bonding interactions (B. Barton et al., 2013). Such studies are crucial for understanding the geometric and electronic structure of complex molecules like "(1R,2S,3R,4S)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol."

Chemical Reactions and Properties

The chemical reactions involving similar tetrol compounds have been explored, indicating their ability to form inclusion complexes and interact with other molecules through specific bonding interactions. For example, TETROL has been shown to selectively form inclusion complexes with certain molecules, demonstrating its potential in selective molecular recognition and binding (B. Barton et al., 2015).

Physical Properties Analysis

The physical properties of related tetrols, such as their liquid crystal formation and thermal stability, have been characterized. The synthesis and properties of stereoisomeric long-chain 1,2,3,4-tetrols, which form liquid crystals on heating, highlight the significance of structural variations on the physical properties of these compounds (Kjer, D. Kjer, & T. Skrydstrup, 1986).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability of tetrol compounds, can be inferred from their molecular structure and the nature of their inclusion complexes. The selective inclusion of certain molecules by TETROL suggests specific reactivity patterns that could be relevant for understanding the chemical behavior of "(1R,2S,3R,4S)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol" (B. Barton et al., 2015).

properties

IUPAC Name

(1R,2S,3R,4S)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O4/c19-15-13-8-7-11-10-4-2-1-3-9(10)5-6-12(11)14(13)16(20)18(22)17(15)21/h1-8,15-22H/t15-,16+,17+,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCFVVVKVNJPHDJ-VSZNYVQBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C(C(C(C4O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3[C@@H]([C@H]([C@H]([C@@H]4O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90925915
Record name 1,2,3,4-Tetrahydrochrysene-1,2,3,4-tetrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90925915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2S,3R,4S)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol

CAS RN

127592-29-4
Record name 1,2,3,4-Chrysenetetrol, 1,2,3,4-tetrahydro-, (1alpha,2beta,3beta,4alpha)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127592294
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,4-Tetrahydrochrysene-1,2,3,4-tetrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90925915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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